molecular formula C17H17F3N2 B4990314 1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B4990314
M. Wt: 306.32 g/mol
InChI Key: BCFDQUYMIFUBCB-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of two fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-fluorophenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various physiological effects, depending on the receptor type and the pathway involved .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(2,6-Difluorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

Comparison: 1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both 2,6-difluorophenyl and 4-fluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits different binding affinities and reactivity patterns, which can be leveraged in specific research contexts .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFDQUYMIFUBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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